1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

Electrochemistry Battery Electrolytes Ionic Liquids

For researchers developing all-solid-state lithium batteries, achieving high ionic conductivity in a non-flammable solid electrolyte remains a critical bottleneck. 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) addresses this challenge as an organic ionic plastic crystal (OIPC) that delivers a >5.7 V electrochemical stability window and undergoes multiple solid-solid phase transitions essential for fast Li⁺ transport. - LiBF₄ doping enhances solid-state ionic conductivity by 4-5 orders of magnitude, enabling liquid-like transport in a solid matrix. - The saturated pyrrolidinium cation eliminates the acidic C2 proton found in imidazolium analogs, providing a significantly expanded cathodic stability limit. - Supplied as a white to off-white powder with ≥98% purity; decomposition temperature 286 °C.

Molecular Formula C7H16BF4N
Molecular Weight 201.02 g/mol
CAS No. 117947-85-0
Cat. No. B037867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate
CAS117947-85-0
Molecular FormulaC7H16BF4N
Molecular Weight201.02 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC[N+]1(CCCC1)C
InChIInChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1
InChIKeyLAGDCVJRCOKWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate: Baseline Properties and Procurement


1-Ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄], CAS 117947-85-0) is a quaternary ammonium-based organic ionic plastic crystal (OIPC) and ionic liquid with the molecular formula C₇H₁₆BF₄N and a molecular weight of 201.01 g/mol . It is characterized as a solid at room temperature (20 °C) with a decomposition temperature of 286 °C and is supplied as a white to off-white powder with typical purities ≥98% . The compound is distinguished by its pyrrolidinium cation core, which confers a saturated, non-aromatic ring structure fundamentally different from the planar, aromatic imidazolium-based ionic liquids [1]. Its physical state as a solid at ambient temperature, in contrast to many room-temperature ionic liquids (RTILs) that are liquid, is a critical property for applications requiring solid-state electrolytes and plastic crystal phases [2].

Solid-state electrolyte precursor with plastic crystal phase behavior
Wide electrochemical stability window supports high-voltage cell studies
Synergistic corrosion inhibitor for acid pickling research

Why Pyrrolidinium Cation Architecture Cannot Be Casually Substituted


The scientific and industrial selection of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate over its closest analogs is dictated by a fundamental structure-property relationship that generic substitution cannot replicate. The pyrrolidinium cation's saturated, five-membered ring structure provides a unique combination of electrochemical stability, ion transport behavior, and phase properties that are quantitatively distinct from the more common imidazolium and piperidinium families [1]. Unlike the aromatic imidazolium cation, which is prone to reductive decomposition at lower potentials due to its acidic C2 proton, the fully alkylated pyrrolidinium core offers a significantly expanded cathodic stability limit [2]. Furthermore, the specific ethyl and methyl N-substitution pattern on the pyrrolidinium ring dictates the compound's ability to form a plastic crystal phase with multiple solid-solid phase transitions, a property exploited in all-solid-state battery electrolytes and not generally observed in imidazolium-based ionic liquids [3]. The quantitative evidence presented below demonstrates precisely where these structural differences translate into measurable performance advantages, thereby invalidating the assumption that another BF₄⁻-based ionic liquid or electrolyte salt can be substituted without compromising specific performance metrics.

Imidazolium-based ionic liquids may not replicate the wider cathodic stability of pyrrolidinium cations
Plastic crystal phase transitions essential for solid-state conductivity are typically absent in imidazolium analogs
N-alkyl substitution pattern (ethyl/methyl) may alter phase behavior compared to other pyrrolidinium derivatives

Quantitative Performance Evidence for Scientific Procurement Decisions


Electrochemical Stability Window vs. Imidazolium Ionic Liquids

The electrochemical stability window (ESW) of the pyrrolidinium cation family, of which 1-ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) is a key member, is substantially wider than that of imidazolium-based ionic liquids when paired with the same anion. This is a class-level inference based on robust, cross-comparable data for closely related TFSI⁻-based analogs [1]. The wider ESW is directly attributable to the absence of the acidic C2 proton present in imidazolium cations, which is the primary site for reductive decomposition [2].

Electrochemical Stability Window
Class-level inference
~0.9–1.1 V wider window than imidazolium counterparts (5.7–6.2 V vs. 4.8–5.1 V vs. Li/Li⁺)
Supports high-voltage cell and capacitor research
Data from TFSI⁻ analogs; class-indicative for cation stability
Electrochemistry Battery Electrolytes Ionic Liquids

Synergistic Corrosion Inhibition with Iodide Ions on Steel

In a direct experimental study, 1-ethyl-1-methylpyrrolidinium tetrafluoroborate (EMTFB) was investigated as a corrosion inhibitor for low carbon steel in 0.1 M HCl. The study provides a direct, quantitative comparison between the performance of the pure compound and its synergistic combination with potassium iodide (KI) [1].

Corrosion Inhibition Efficiency
Head-to-head comparison
75% inhibition (pure) vs. 98% with KI synergy on mild steel in 0.1 M HCl
Supports formulation-dependent inhibition research
Assessed via PDP and EIS; synergistic design rule
Corrosion Science Materials Protection Green Inhibitors

Ionic Conductivity in Li-Doped Solid-State Composites

The ionic conductivity of Li-doped 1-ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) solid-state electrolytes has been systematically investigated. The data shows a remarkable, composition-dependent jump in conductivity, with values at >5 mol% LiBF₄ becoming comparable to those of room-temperature ionic liquids [1][2]. This performance is compared to the neat OIPC, which has negligible ionic conductivity at ambient temperature.

Solid-State Ionic Conductivity
Cross-study comparable
~4–5 orders of magnitude enhancement upon >5 mol% LiBF₄ doping vs. neat OIPC
Supports solid-state battery electrolyte research
Measured by EIS; composition-dependent
Solid-State Batteries Ionic Conductivity Organic Ionic Plastic Crystals

Thermal Behavior and Plastic Crystal Phase Transitions

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) exhibits a rich thermal behavior characterized by multiple solid-solid phase transitions before melting, a hallmark of organic ionic plastic crystals (OIPCs). This is in stark contrast to many imidazolium-based ionic liquids, which typically show a simple melting transition [1]. The existence of plastic crystal phases is critical for achieving high solid-state ionic conductivity.

Plastic Crystal Phase Transitions
Class-level inference
Four solid-solid phase transitions (DSC) before melting, vs. simple melting for imidazolium RTILs
Correlated with enhanced solid-state ion mobility
Qualitative phase behavior distinction
Thermal Analysis Phase Transitions Solid-State Ionics

Optimal Research and Industrial Application Scenarios


Solid-State Electrolyte for High-Voltage Lithium Batteries

This application leverages the compound's >5.7 V electrochemical stability window [1] and the dramatic 4-5 order of magnitude enhancement in solid-state ionic conductivity achieved upon doping with LiBF₄ [2][3]. The multiple plastic crystal phases of [C₂mpyr][BF₄] provide the structural disorder necessary for fast Li⁺ transport, making it a prime candidate for safe, high-energy-density solid-state batteries that can operate at elevated voltages without the risk of electrolyte decomposition or thermal runaway.

Corrosion Inhibitor Formulations for Acidic Cleaning Solutions

Based on the demonstrated 75% inhibition efficiency for low carbon steel in 0.1 M HCl, which can be boosted to 98% with the addition of iodide ions [1], this compound is a compelling candidate for formulating high-performance, synergistic corrosion inhibitor packages. Its application is particularly suited for acid pickling baths and oil well acidizing fluids where a non-flammable, thermally stable inhibitor is required to protect carbon steel infrastructure.

Electrolyte for High-Voltage Electrochemical Double-Layer Capacitors

The wide electrochemical stability window, inferred from pyrrolidinium cation class data (>5.7 V) [1], directly translates to a higher maximum operating voltage for EDLCs. Since the energy density of a capacitor scales with the square of the voltage (E = ½CV²), the ~1 V advantage over imidazolium-based electrolytes (4.8-5.1 V) [1] offers a pathway to significantly increase the specific energy of supercapacitors, a critical metric for applications in electric vehicles and grid storage.

Application
Selection Property
Validation Focus
Solid-state Li battery electrolyte
Wide electrochemical window and plastic crystal phase
Ionic conductivity enhancement with LiBF₄ doping
Corrosion inhibitor for acidic media
Synergistic inhibition with halide ions
Inhibition efficiency under potentiodynamic polarization
High-voltage EDLC electrolyte
Expanded operating voltage window
Energy density scaling with square of voltage

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